3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
CAS No.: 2549053-59-8
Cat. No.: VC11831670
Molecular Formula: C15H18N6O2S
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549053-59-8 |
|---|---|
| Molecular Formula | C15H18N6O2S |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 3-[4-[2-(triazol-1-yl)ethyl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
| Standard InChI | InChI=1S/C15H18N6O2S/c22-24(23)14-4-2-1-3-13(14)15(17-24)20-10-7-19(8-11-20)9-12-21-6-5-16-18-21/h1-6H,7-12H2 |
| Standard InChI Key | LSZQCDMIUBCOHL-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCN2C=CN=N2)C3=NS(=O)(=O)C4=CC=CC=C43 |
| Canonical SMILES | C1CN(CCN1CCN2C=CN=N2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a benzothiazole-1,1-dioxide scaffold, a sulfone-containing heterocycle known for enhancing metabolic stability and binding affinity in drug candidates . The 1,2,3-triazole moiety, integrated via a piperazine linker, introduces hydrogen-bonding capabilities and π-π stacking interactions critical for target engagement .
Molecular Formula and Weight
Stereoelectronic Properties
Synthetic Pathways
Key Synthetic Strategies
The synthesis employs a modular approach combining click chemistry and nucleophilic substitution (Table 1) :
Table 1: Synthetic Route and Yields
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Azide-alkyne cycloaddition | Cu(I) catalyst, RT | 1,2,3-Triazole-piperazine intermediate |
| 2 | Nucleophilic substitution | 3-Chloro-benzothiazole-1,1-dioxide, Et₃N | Final compound |
This method achieves regioselectivity and scalability, with yields exceeding 70% for terminal steps .
Analytical Characterization
Spectroscopic Validation
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¹H-NMR: δ 7.8–8.1 ppm (aromatic protons), δ 3.2–4.0 ppm (piperazine and triazole CH₂) .
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HRMS: [M+H]⁺ = 347.1254 (calculated), 347.1252 (observed).
Applications in Drug Design
Lead Optimization
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Structural Hybridization: Combines benzothiazole’s metabolic stability with triazole’s pharmacokinetic enhancements .
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ADME Profile: High gastrointestinal absorption (TPSA = 95 Ų), moderate blood-brain barrier permeability .
Patent Landscape
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